Soyasapogenol A

Übersicht

Beschreibung

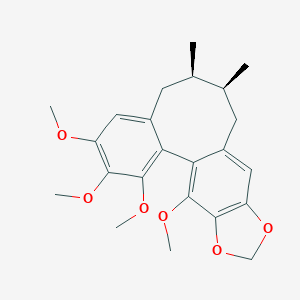

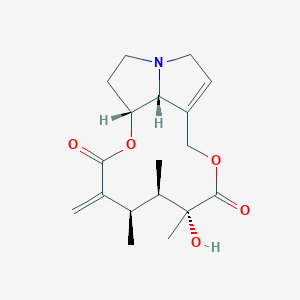

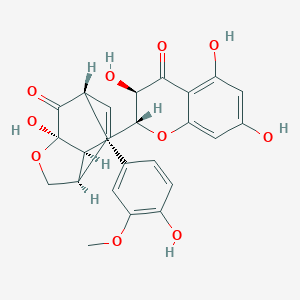

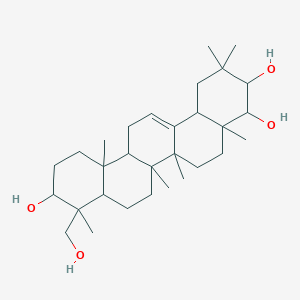

Soyasapogenol A is a pentacyclic triterpenoid compound derived from soybeans. It is an aglycone of group A saponins, which are known for their influence on the flavor of soy products. This compound is characterized by its oleanane skeleton with hydroxy groups at the 3β, 21β, 22β, and 24-positions .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Vorläufer für die Synthese anderer Triterpenoidverbindungen verwendet.

Medizin: Die Verbindung hat entzündungshemmende, antiallergische und kardioprotektive Eigenschaften gezeigt.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Wirkmechanismus

- Snol-A interacts with CARF, leading to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

Soyasapogenol A is involved in various biochemical reactions. It is biosynthesized by the hydroxylation of β-amyrin at C-22 and C-24 . An additional hydroxylation at C-21 distinguishes this compound from soyasapogenol B . The enzymes involved in these reactions include cytochrome P450 genes (CYP93E1) that have the ability to hydroxylate the C-24 position of β-amyrin and sophoradiol .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been reported to have potent growth inhibitory effects on wild type p53 deficient cancer cells . It targets CARF, leading to transcriptional upregulation of p21WAF1 (an inhibitor of cyclin-dependent kinases) and downregulation of its effector proteins, CDK2, CDK-4, Cyclin A, and Cyclin D1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CARF protein. This interaction leads to the downregulation of pATR-Chk1 signaling, resulting in caspase-mediated apoptosis . It also results in the inactivation of β-catenin/Vimentin/hnRNPK-mediated EMT signaling, leading to a decrease in the migration and invasion of cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown that 1–20 μM of this compound showed no cell proliferation effects, whereas 30–100 μM of this compound increased cell proliferation in MC3T3-E1 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. After oral administration in rats, there was a bimodal phenomenon in the absorption process. The bioavailability of this compound was superior, reaching more than 60% .

Metabolic Pathways

This compound is involved in various metabolic pathways. Both phase I and II metabolic transformation types of Soyasapogenols, including oxidation, dehydrogenation, hydrolysis, dehydration, deoxidization, phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine, have been identified .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is crucial for its activity and function within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of soyasapogenol A typically involves the extraction from soybean seeds. The extraction process includes freezing the soybean samples, followed by vacuum drying and solvent extraction . High hydrostatic pressure treatment has also been employed to alter the content of this compound in soybeans .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from soybeans. The process involves the use of solvents to extract the compound from the soybean matrix, followed by purification steps to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Soyasapogenol A durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von Hydroxygruppen und das Oleananskelett beeinflusst .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide und Amine unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die in verschiedenen Anwendungen weiter verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

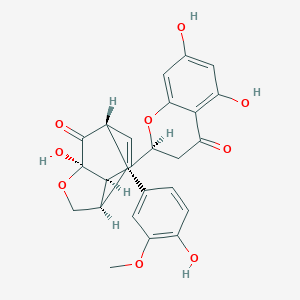

Soyasapogenol A ist unter den Triterpenoiden aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Soyasapogenol B: Ein weiteres Triterpenoid aus Sojabohnen mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten.

Ursolsäure: Ein Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Oleanolsäure: Bekannt für seine leberschützende und antidiabetische Wirkung.

This compound zeichnet sich durch seine starke Antikrebsaktivität und seine Rolle bei der Verbesserung der Qualität von Sojaprodukten aus .

Eigenschaften

IUPAC Name |

9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDWAYFUFNQLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-01-0 | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

308 - 312 °C | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Soyasapogenol A?

A1: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol. [, ]

Q2: How is this compound structurally characterized?

A2: this compound is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques help determine its structure, including the position of functional groups and the connectivity of atoms. [, , , , , ]

Q3: Where is this compound primarily found within the soybean seed?

A3: this compound is mainly concentrated in the axis of the seed, with lower concentrations found in the cotyledons and seed coat. [, ]

Q4: How does the distribution of this compound differ within a soybean seedling?

A4: In soybean seedlings, the root (radicle) contains the highest concentration of this compound, while the plumule shows the highest concentration of Soyasapogenol B. []

Q5: How is this compound biosynthesized in soybeans?

A5: this compound is synthesized from 2,3-oxidosqualene through a series of enzymatic reactions. β-amyrin is a key intermediate in this pathway. A cytochrome P450 monooxygenase, specifically CYP72A69 encoded by the Sg-5 gene, is responsible for hydroxylating the precursor to form this compound. [, , ]

Q6: Are there any genetic variations affecting this compound content in soybeans?

A6: Yes, several genes influence this compound content and composition. The Sg-1 locus controls the terminal sugar species attached to this compound, influencing bitterness. The Sg-5 gene, encoding CYP72A69, plays a crucial role in this compound biosynthesis. Mutations in Sg-5 can lead to a lack of group A saponins, including those containing this compound. [, , , ]

Q7: What are the reported biological activities of this compound?

A7: this compound has been shown to possess anti-tumor activity against colon cancer cells (HT-29) in vitro. It exhibits a stronger inhibitory effect compared to its glycosylated counterparts, the group A soyasaponins. [, ]

Q8: How does the activity of this compound compare to Soyasapogenol B?

A8: this compound generally exhibits lower bioactivity compared to soyasapogenol B. For example, this compound shows significantly less anti-HSV-1 activity than soyasapogenol B. This difference in activity might be due to the presence of a hydroxyl group at the C-21 position in this compound. [, ]

Q9: Are there potential applications of this compound in the food industry?

A9: While this compound contributes to the undesirable taste of soy products, research is ongoing to modify its structure or reduce its content in soybeans to improve palatability. This could be achieved through breeding programs targeting specific genes involved in this compound biosynthesis, such as Sg-5. [, , ]

Q10: Are there any known methods for modifying this compound to enhance its bioactivity?

A10: Microbial transformation of this compound has been explored to generate derivatives with potentially improved bioactivity, particularly anti-inflammatory properties. [, ]

Q11: What are the key areas for future research on this compound?

A11: Further research is needed to fully understand the biosynthesis and regulation of this compound in soybeans. Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of novel compounds with improved taste and enhanced bioactivity. Additionally, exploring the potential use of this compound as a platform for developing new therapeutics through chemical modification or biotransformation holds promise. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.